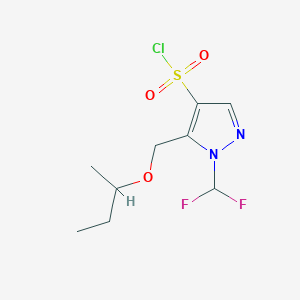

5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

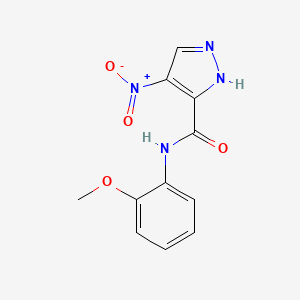

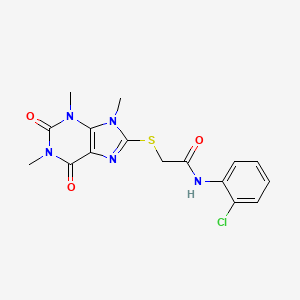

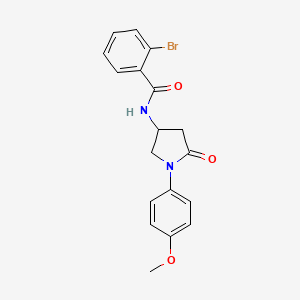

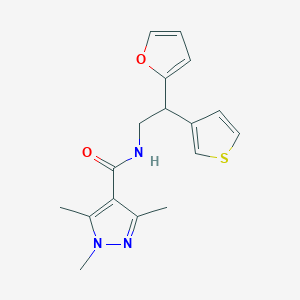

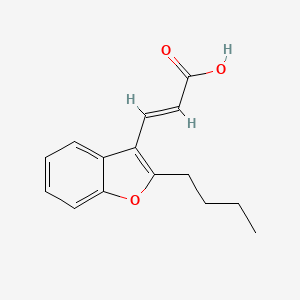

5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a sulfonamide compound with a complex structure. Let’s break down its components:

- Pyrazole Ring : The core structure contains a pyrazole ring , which is a five-membered heterocyclic ring with two nitrogen atoms. This ring imparts reactivity and biological activity to the compound.

- Sulfonyl Chloride Group : The sulfonyl chloride functional group (-SO₂Cl) is attached to the pyrazole ring. It is highly reactive and often used in synthetic chemistry for introducing sulfonamide moieties.

- Sec-butoxymethyl Group : The sec-butoxymethyl group is attached to one of the pyrazole carbons. It consists of a butyl chain with an oxygen atom bridging the carbon atoms. This group can act as a protecting group during synthesis.

Synthesis Analysis

The synthesis of 5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride likely involves several steps. While specific synthetic routes may vary, a general approach could include:

- Formation of the Pyrazole Ring : Starting from appropriate precursors, the pyrazole ring is formed through cyclization reactions.

- Introduction of the Sulfonyl Chloride Group : The sulfonyl chloride functionality is introduced using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

- Incorporation of the sec-butoxymethyl Group : The sec-butoxymethyl group is added using suitable reagents under controlled conditions.

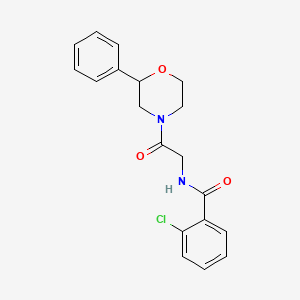

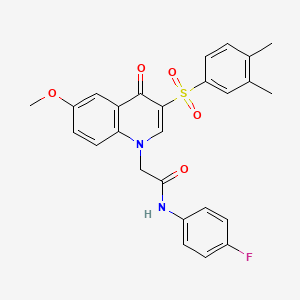

Molecular Structure Analysis

The molecular structure of 5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride can be visualized as a complex arrangement of atoms, with the key functional groups contributing to its properties.

Chemical Reactions Analysis

The compound’s reactivity depends on the presence of the sulfonyl chloride group. It can participate in various reactions, including nucleophilic substitution, acylation, and cyclization.

Physical And Chemical Properties Analysis

- Physical State : It is likely a solid at room temperature.

- Solubility : Solubility may vary depending on the solvent due to the presence of polar and nonpolar groups.

- Melting Point : Experimental data would provide the exact melting point.

- Stability : The sulfonyl chloride group makes it sensitive to moisture and hydrolysis.

Safety And Hazards

- Toxicity : Assessing toxicity requires detailed studies. Sulfonamide compounds can exhibit varying toxicity profiles.

- Handling Precautions : Due to the sulfonyl chloride group, handle with care in a well-ventilated area and use appropriate protective equipment.

Future Directions

- Biological Activity : Investigate its potential as an antimicrobial, anticancer, or enzyme inhibitor.

- Derivatives : Explore structural modifications to enhance specific properties.

- Synthetic Routes : Optimize synthetic routes for scalability and efficiency.

properties

IUPAC Name |

5-(butan-2-yloxymethyl)-1-(difluoromethyl)pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClF2N2O3S/c1-3-6(2)17-5-7-8(18(10,15)16)4-13-14(7)9(11)12/h4,6,9H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGIIUFVGKLMOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OCC1=C(C=NN1C(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClF2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2555295.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B2555296.png)

![2-(2-Chloropyridine-4-carbonyl)-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2555302.png)

![N-{2-[cyclohexyl(methyl)amino]ethyl}-1-[(1-ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2555305.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide](/img/structure/B2555311.png)